REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:5])(Cl)[Cl:3].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:10][SiH:11]([CH3:13])[CH3:12].C[Mg][Cl:16].C[SiH](Cl)Cl.COC1C=CC=CC=1OC>C1(C)C=CC=CC=1>[CH3:1][SiH:2]([CH3:5])[Cl:3].[CH3:10][Si:11]([CH3:13])([CH3:12])[Cl:16] |f:1.2.3.4|
|
Name
|
|
Quantity
|
129.1 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(Cl)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[SiH](C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Type
|
CUSTOM
|
Details
|
were agitated with the stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-necked flask equipped with a condenser
|
Type
|
STIRRING
|
Details
|
was agitated for a further one hour
|
Duration
|
1 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[SiH](Cl)C
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:5])(Cl)[Cl:3].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:10][SiH:11]([CH3:13])[CH3:12].C[Mg][Cl:16].C[SiH](Cl)Cl.COC1C=CC=CC=1OC>C1(C)C=CC=CC=1>[CH3:1][SiH:2]([CH3:5])[Cl:3].[CH3:10][Si:11]([CH3:13])([CH3:12])[Cl:16] |f:1.2.3.4|
|
Name
|
|
Quantity
|
129.1 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(Cl)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[SiH](C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Type
|
CUSTOM
|
Details
|
were agitated with the stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-necked flask equipped with a condenser
|
Type
|
STIRRING
|
Details
|
was agitated for a further one hour
|
Duration
|
1 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[SiH](Cl)C
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:5])(Cl)[Cl:3].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:10][SiH:11]([CH3:13])[CH3:12].C[Mg][Cl:16].C[SiH](Cl)Cl.COC1C=CC=CC=1OC>C1(C)C=CC=CC=1>[CH3:1][SiH:2]([CH3:5])[Cl:3].[CH3:10][Si:11]([CH3:13])([CH3:12])[Cl:16] |f:1.2.3.4|
|
Name
|
|
Quantity
|
129.1 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(Cl)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[SiH](C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Type
|
CUSTOM
|
Details
|
were agitated with the stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-necked flask equipped with a condenser
|
Type
|
STIRRING
|
Details
|
was agitated for a further one hour
|
Duration
|
1 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[SiH](Cl)C
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |